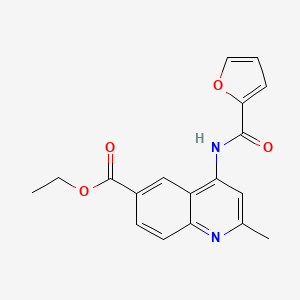
Ethyl 4-(2-furylcarbonylamino)-2-methylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-furylcarbonylamino)-2-methylquinoline-6-carboxylate is a compound that falls within the broader class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The compound is not directly mentioned in the provided papers, but these papers discuss various quinoline derivatives and their syntheses, which can provide insights into the synthesis and properties of related compounds.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is described, starting from commercially available 2-aminobenzoic acids. The first step involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Another synthesis approach involves a Friedländer reaction, which is a method commonly used to synthesize quinolines, as seen in the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate . These methods could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as the furylcarbonylamino group in the target compound, can significantly influence the compound's chemical behavior and biological activity. The stereochemistry of quinoline derivatives, as in the case of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, is often determined using spectroscopic methods like NMR .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, depending on the functional groups present. For example, the ethyl ester group in quinoline derivatives can be modified through hydrolysis or transesterification reactions . The presence of halogens, as in ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, allows for further functionalization through nucleophilic substitution reactions . The reactivity of the cyano group in Reissert compounds can lead to cycloaddition reactions, as seen in the synthesis of cycloprop[b]indoles upon irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. Factors such as the presence of electron-withdrawing or electron-donating groups, the degree of substitution, and the nature of the substituents can affect properties like solubility, melting point, and reactivity. For example, the introduction of fluorine atoms in ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate alters its electronic properties and potentially its biological activity . The specific properties of Ethyl 4-(2-furylcarbonylamino)-2-methylquinoline-6-carboxylate would need to be determined experimentally, but insights can be drawn from the behavior of similar compounds.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactivity
Research has focused on the synthesis and reactivity of related quinoline derivatives, highlighting advanced techniques in organic chemistry. For instance, studies on the synthesis of some ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates explore the chemical reduction and consecutive nucleophilic addition reactions, yielding specific quinoxalines with potential for further chemical exploration (Zahra et al., 2007). Another study on the structural analysis of 2,3,6-trisubstituted 1,4-dihydro-4-oxoquinolines via NMR spectroscopy provides insights into the effects of substituents on molecular structure (Kononov et al., 1988).
Photoreactivity and Novel Synthesis Pathways
Photoreactivity of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates (Reissert compounds) has been explored, leading to the synthesis of cycloprop[b]indoles, indicating a potential for the development of novel organic compounds through photochemical reactions (Ikeda et al., 1977).
Development of Novel Compounds with Potential Applications
Research has not only focused on the synthesis but also on the development of compounds with potential applications. For example, the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via one-pot reaction signifies the potential of these compounds in various applications due to their unique chemical structures (Gao et al., 2011).
Advanced Analytical Techniques
Studies also incorporate advanced analytical techniques to elucidate the structure and properties of synthesized compounds, such as the use of X-ray crystallography and NMR spectroscopy. This analytical approach is crucial in confirming the structures of complex organic molecules and understanding their chemical behavior.
Potential Antibacterial Applications
Some synthesized quinoline derivatives are explored for their antibacterial activity, indicating the potential of these compounds in medicinal chemistry. For instance, ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives has been investigated for potential antibacterial agents, highlighting the intersection between organic synthesis and biomedical applications (Balaji et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-(furan-2-carbonylamino)-2-methylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-23-18(22)12-6-7-14-13(10-12)15(9-11(2)19-14)20-17(21)16-5-4-8-24-16/h4-10H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRSVVDSCAGSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-furylcarbonylamino)-2-methylquinoline-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



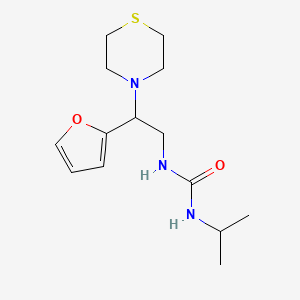


![2-(4-Chlorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2529454.png)
![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2529455.png)
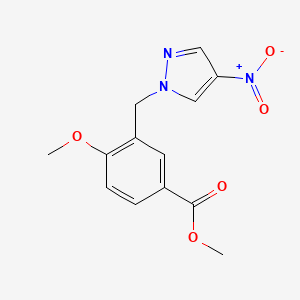
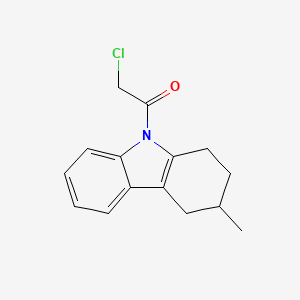
![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2529460.png)
![3-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzofuran-2-carboxamide](/img/structure/B2529461.png)
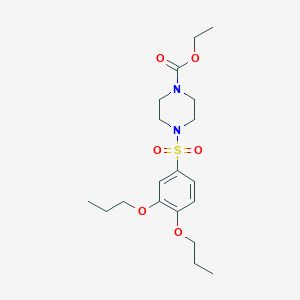
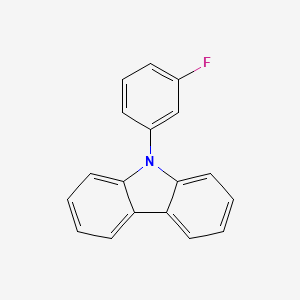
![1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one](/img/structure/B2529468.png)